
1-methyl-1H-imidazole-5-carboxylic acid
Overview
Description
1-Methyl-1H-imidazole-5-carboxylic acid (CAS: 41806-40-0) is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.115 g/mol . Structurally, it consists of an imidazole ring substituted with a methyl group at the N1 position and a carboxylic acid group at the C5 position (IUPAC name: 3-methylimidazole-4-carboxylic acid) . This compound is commercially available with a purity of ≥97% and serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antineoplastic agents and angiotensin II receptor antagonists . Notably, it has been identified in extraterrestrial samples as a structural isomer of thymine, with concentrations 1–2 orders of magnitude higher than pyrimidine nucleobases like uracil and thymine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . Another method involves the reaction of 1-methylimidazole with carbon dioxide under specific conditions to form the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that derivatives of imidazole compounds, including 1-methyl-1H-imidazole-5-carboxylic acid, exhibit significant biological activities. These compounds have been studied for their potential as antimicrobial agents , with some derivatives showing effectiveness against various bacterial strains. Furthermore, imidazole derivatives are recognized for their anticancer properties , acting as inhibitors for critical enzymes involved in cancer cell proliferation .
Pharmacological Studies
The compound's structure allows it to interact with biological macromolecules such as proteins and enzymes, making it a candidate for drug design. Studies have shown that imidazole derivatives can function as bioisosteres of natural nucleotides, enhancing their ability to bind to target sites in biological systems . This characteristic has led to the exploration of these compounds in drug discovery processes aimed at developing new treatments for diseases such as cancer and infections.
Electrochemistry
Electrolyte Applications
this compound has been investigated for its role in room temperature protic ionic liquids (RTPILs). These ionic liquids are being explored as electrolytes in electrochemical devices due to their favorable ionic conductivity and thermal stability. The unique properties of imidazole-based ionic liquids make them suitable for applications in batteries and fuel cells, where efficient ion transport is essential .
Materials Science
Synthesis of Functional Materials
The compound has been utilized in the synthesis of various functional materials. Its ability to form coordination complexes with metals enhances its application in creating catalysts for organic reactions. For instance, imidazole derivatives are often employed in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation processes, and catalysis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s imidazole ring can interact with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers of Imidazolecarboxylic Acids
1-Methyl-1H-imidazole-5-carboxylic acid has two primary structural isomers, differing in the positions of the methyl and carboxylic acid groups:
Key Observations :
- The 5-carboxylic acid substitution in the title compound confers higher stability in extraterrestrial environments compared to isomers with substitutions at C4 or C2 .
- The methyl group at N1 may sterically hinder interactions in biological systems, influencing its pharmacological utility compared to isomers like 4-methyl-1H-imidazole-5-carboxylic acid .
Derivatives with Modified Substituents
Alkyl-Substituted Derivatives
- Methyl 1-methylimidazole-5-carboxylate (CAS: 4522-35-4): The ester derivative lacks the acidic proton, making it more suitable for reactions requiring neutral conditions .
Benzimidazole Analogues
- 1-Methyl-1H-benzimidazole-5-carboxylic acid (CAS: 53484-18-7): The fused benzene ring increases aromaticity, altering electronic properties and binding affinity in enzyme inhibition studies .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Property | This compound | 2-Methyl-1H-imidazole-4-carboxylic Acid |
---|---|---|
Melting Point (°C) | 150.8–152.3 (derivative) | Not reported |
Solubility | Soluble in DMF, DMSO | Limited data |
LogP (Predicted) | -0.12 | 0.34 |
Notes:
- The 5-carboxylic acid group enhances water solubility compared to 4-carboxylic acid isomers, which may have higher LogP values due to reduced polarity.
Biological Activity
1-Methyl-1H-imidazole-5-carboxylic acid (MI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MI, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 126.11 g/mol. Its structure features an imidazole ring, which is crucial for its biological interactions. The compound is soluble in polar solvents, enhancing its bioavailability in biological systems .
Target Interactions
MI interacts with various biological targets, including enzymes and receptors. It is known to modulate enzyme activity by binding to active sites or allosteric sites, influencing biochemical pathways critical for cellular function.
Biochemical Pathways
The compound influences several biochemical pathways, including those involved in inflammation, oxidative stress responses, and cellular signaling. For instance, MI has been shown to affect the activity of kinases, which are vital for signal transduction in cells, thereby altering gene expression and metabolic processes .
Pharmacological Activities
This compound exhibits a range of pharmacological activities:
- Antiviral Activity : MI has been evaluated for its potential against viral infections, particularly HIV. Studies indicate that it can inhibit HIV integrase activity, disrupting viral replication .
- Antioxidant Properties : The compound demonstrates antioxidant effects by scavenging free radicals, which may protect cells from oxidative damage .
- Anti-inflammatory Effects : MI has been reported to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities of this compound
Notable Research Findings
- Antiviral Studies : In a study assessing various imidazole derivatives, MI was found to significantly inhibit HIV integrase activity at concentrations above 100 µM. The compound's mechanism involved selective binding to the LEDGF/p75-binding pocket, crucial for viral integration .
- Oxidative Stress Research : MI's ability to reduce oxidative stress was demonstrated in cellular models where it decreased reactive oxygen species (ROS) levels and enhanced cell viability under stress conditions .
- Inflammation Modulation : Research indicated that MI could lower levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 1-methyl-1H-imidazole-5-carboxylic acid?
The compound is typically synthesized via hydrolysis of its corresponding methyl ester. For example, 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride can undergo hydrolysis under controlled acidic or basic conditions to yield the carboxylic acid. Purification is achieved through recrystallization, with reported melting points of 247–248°C serving as a purity benchmark .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
Key methods include:
- 1H/13C NMR : To confirm the imidazole ring substitution pattern and methyl/carboxylic acid groups.
- IR spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and N-H stretches.
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 125.1 for [M+H]⁺) validate the molecular weight .
- Elemental analysis : To confirm empirical formula (C₅H₅N₂O₂) .
Q. What are the critical physical properties relevant to handling and storage?
The compound has a melting point of 247–248°C and is hygroscopic. It should be stored in a cool, dry environment, protected from moisture. Safety protocols include using gloves and goggles due to its irritant properties (R36/37/38 risk code) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?
Structural ambiguities (e.g., disorder or twinning) in X-ray data can be addressed using the SHELX suite (e.g., SHELXL for refinement). For high-resolution data, iterative refinement cycles and validation tools (e.g., R-factor analysis) are critical. Evidence from small-molecule crystallography highlights SHELX’s robustness in handling challenging cases .
Q. What strategies improve enantiomeric purity in pharmacologically active derivatives like etomidate acid?
Enantioselective synthesis of derivatives (e.g., 1-(1-phenylethyl)-substituted analogs) requires chiral catalysts or chromatographic resolution. For example, (R)-enantiomers are isolated via chiral HPLC, with optical rotation ([α]D) used to confirm purity .
Q. How does the compound’s stability vary under different experimental conditions?
Stability studies under accelerated conditions (e.g., pH 1–13, 40–60°C) should be monitored via HPLC. Degradation products (e.g., decarboxylated imidazoles) can form under acidic or oxidative conditions, necessitating inert atmospheres for long-term storage .
Q. What role does this compound play in multicomponent reactions (MCRs) for drug discovery?
The carboxylic acid group enables coupling reactions, such as amide bond formation with amines or Suzuki-Miyaura cross-couplings with aryl halides. For example, bromophenyl derivatives (e.g., 2-(4-bromophenyl)-1-methyl-1H-imidazole-5-carboxylic acid) serve as intermediates in kinase inhibitor synthesis .
Q. How can analytical methods be optimized to detect trace impurities?
Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) effectively separates impurities. Method validation includes spike-recovery experiments and limits of detection (LOD) ≤ 0.1% .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Key issues include side reactions during ester hydrolysis (e.g., overalkylation) and purification bottlenecks. Process optimization via flow chemistry or catalytic methods (e.g., Pd-mediated carboxylation) can improve yield and reduce byproducts .
Q. How do substituents at the 1-position influence pharmacological activity?
Substituents like phenylethyl groups (e.g., in etomidate acid) enhance binding to targets such as GABA receptors. Structure-activity relationship (SAR) studies require systematic variation of alkyl/aryl groups and evaluation via in vitro assays (e.g., IC₅₀ measurements) .
Properties
IUPAC Name |
3-methylimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-6-2-4(7)5(8)9/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDVTDUVXFSMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378506 | |
Record name | 1-methyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41806-40-0 | |
Record name | 1-methyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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